3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
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Overview
Description
The compound is a derivative of tetrahydro-1H-1,3-benzodiazol , which is a type of benzodiazole. Benzodiazoles are heterocyclic compounds, containing a benzene ring fused to a diazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzodiazoles can be synthesized through several methods, including the condensation of o-phenylenediamine with carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the propanoic acid group could make it more polar and potentially increase its solubility in water .Scientific Research Applications
Pharmaceutical Research
This compound is structurally related to benzodiazepines, which are central nervous system depressants. It may have potential applications in the development of new therapeutic agents. The tetrahydro-1H-1,3-benzodiazol moiety is a common feature in molecules that interact with GABA receptors, suggesting possible anxiolytic or anticonvulsant properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12;/h7H,1-6H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLTYWQMAXLWLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=CN2CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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